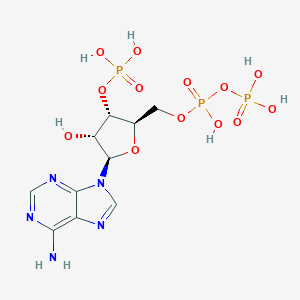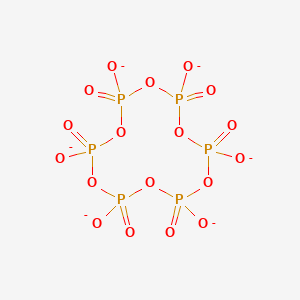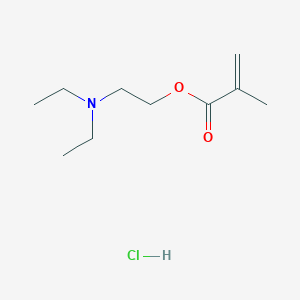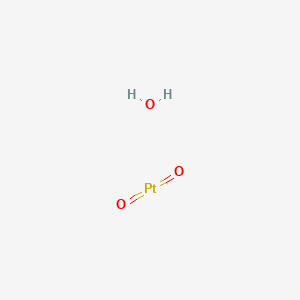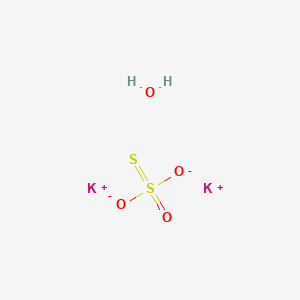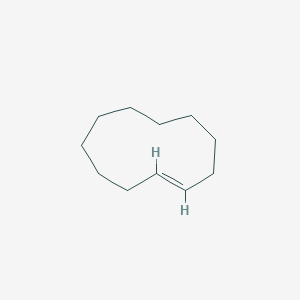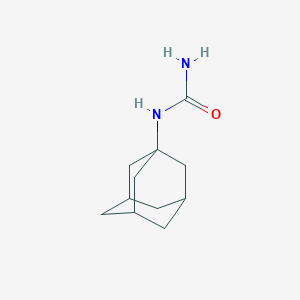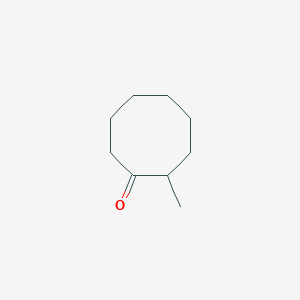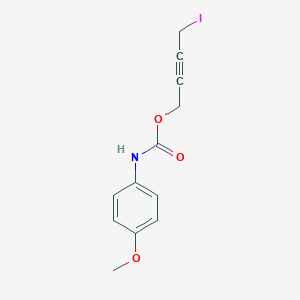
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Incyte Corporation and is currently in clinical trials for the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is a selective inhibitor of JAK1, JAK2, and JAK3, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate blocks the downstream signaling pathways that lead to inflammation and immune cell activation.
Biochemical and physiological effects:
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical models. It also reduces the activation of immune cells, such as T cells and B cells, which play a key role in autoimmune diseases. In addition, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to have a favorable safety profile in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate in lab experiments is its selectivity for JAK1, JAK2, and JAK3, which allows for the specific targeting of these enzymes without affecting other signaling pathways. However, one limitation is that it may not be effective in all inflammatory and autoimmune diseases, as the underlying mechanisms of these diseases can vary.
Orientations Futures
For the research of 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate include further clinical trials to evaluate its safety and efficacy in various inflammatory and autoimmune diseases. In addition, there is ongoing research to develop more selective JAK inhibitors that target specific JAK isoforms, which may have improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of JAK inhibitors in combination with other therapies, such as biologics, to achieve synergistic effects.
Méthodes De Synthèse
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is synthesized using a multi-step process that involves the reaction of 4-methoxyphenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical models of these diseases.
Propriétés
Numéro CAS |
14313-51-0 |
|---|---|
Nom du produit |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
Formule moléculaire |
C12H12INO3 |
Poids moléculaire |
345.13 g/mol |
Nom IUPAC |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H12INO3/c1-16-11-6-4-10(5-7-11)14-12(15)17-9-3-2-8-13/h4-7H,8-9H2,1H3,(H,14,15) |
Clé InChI |
HLSLTRJZIMUVRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
Autres numéros CAS |
14313-51-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



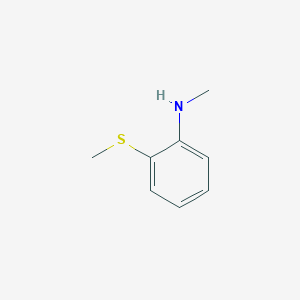
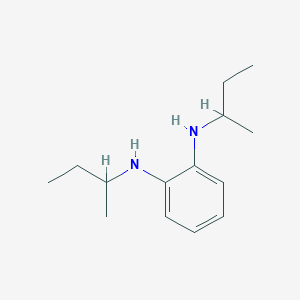
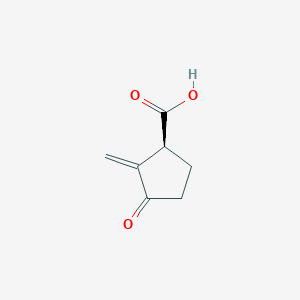
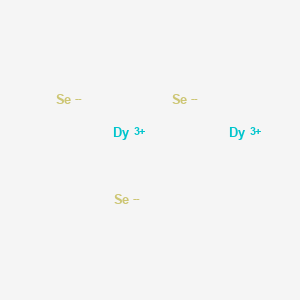
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
